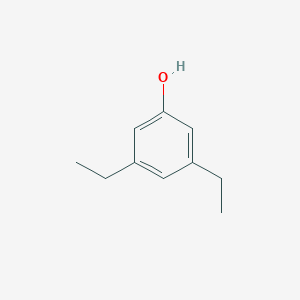
3,5-Diethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethylphenol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
1. Intermediate in Synthesis
3,5-Diethylphenol serves as an important intermediate in the synthesis of various chemicals, including:
- Antioxidants: Utilized in the production of phenolic antioxidants that prevent oxidative degradation in materials such as rubber and plastics.
- Phenolic Resins: Employed in the formulation of phenolic resins used for adhesives and coatings due to its ability to enhance thermal stability and chemical resistance.
2. Pharmaceutical Applications
- Active Pharmaceutical Ingredients: It is involved in the synthesis of several pharmaceutical compounds, including muscle relaxants like metaxalone. The compound acts as a precursor in complex synthetic pathways to produce bioactive molecules .
- Antitumor Agents: Notably used in the total synthesis of landomycin A, a potent antitumor antibiotic, showcasing its relevance in medicinal chemistry .
Environmental Applications
1. Pollutant Studies
Research indicates that this compound is studied for its fate as an organic pollutant. Its concentration dynamics in environmental samples help assess pollution levels and inform remediation strategies .
2. Chemical Sensors
The compound has been explored for use in chemosensors designed to detect thiol-containing compounds in biological samples. This application highlights its potential role in biomedical diagnostics .
Case Studies
Case Study 1: Synthesis of Landomycin A
A study documented the total synthesis of landomycin A from this compound through a series of complex reactions involving multiple steps. The process illustrated the compound's utility as a building block for developing new therapeutics .
Case Study 2: Environmental Monitoring
In a model study assessing organic pollutants, this compound was monitored for concentration changes over time, demonstrating its relevance as an indicator of environmental health and pollutant degradation processes .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Industrial Chemistry | Antioxidants, Phenolic Resins | Enhances stability and performance |
| Pharmaceuticals | Active Ingredients (e.g., Metaxalone) | Vital for drug synthesis |
| Environmental Science | Pollutant Monitoring | Helps assess pollution levels |
| Chemical Sensing | Detection of Thiol Compounds | Useful for biomedical diagnostics |
Propriétés
Numéro CAS |
1197-34-8 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,5-diethylphenol |
InChI |
InChI=1S/C10H14O/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
LPCJHUPMQKSPDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)O)CC |
SMILES canonique |
CCC1=CC(=CC(=C1)O)CC |
Key on ui other cas no. |
1197-34-8 |
Synonymes |
3,5-diethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















